3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
CAS No.: 769971-95-1
Cat. No.: VC11663887
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769971-95-1 |
|---|---|
| Molecular Formula | C14H9NO2 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 4-(3-formyl-4-hydroxyphenyl)benzonitrile |
| Standard InChI | InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,17H |
| Standard InChI Key | WVSUWLWNKBQQPT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C=O |
| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C=O |
Introduction
Chemical Identity and Structural Features
CBA belongs to the biphenyl family, featuring two benzene rings connected by a single covalent bond. Its systematic IUPAC name—3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile—reflects the positions of its functional groups:
-
A formyl group (-CHO) at the 3' position of the second benzene ring.
-
A hydroxyl group (-OH) at the 4' position of the second ring.
-
A nitrile group (-CN) at the 4 position of the first ring.
Molecular Formula and Weight
The molecular formula of CBA is C₁₄H₉NO₂, with a molecular weight of 223.23 g/mol. This calculation derives from the sum of atomic masses: 14 carbons (12.01 × 14), 9 hydrogens (1.01 × 9), 1 nitrogen (14.01), and 2 oxygens (16.00 × 2).
Structural Confirmation via Spectroscopy
The compound’s structure has been validated using nuclear magnetic resonance (NMR) spectroscopy:
| Spectroscopic Data | 1H-NMR (400 MHz, DMSO-δ₆) | 13C-NMR (100 MHz, DMSO-δ₆) |
|---|---|---|
| Key Peaks | 12.38 ppm (s, 1H, -OH) | 162.77 ppm (C=O of formyl group) |
| 9.85 ppm (s, 1H, -CHO) | 158.60 ppm (C-OH phenolic oxygen) | |
| 7.72–7.07 ppm (m, aromatic protons) | 148.43–109.75 ppm (aromatic carbons) | |
| 3.45 ppm (s, 1H, -CN) | 117.80 ppm (C≡N nitrile carbon) |
Data adapted from Alici & Erdemir (2015) and subsequent studies .
Synthesis and Reaction Pathways
Condensation Reactions for Schiff Base Formation
CBA’s aldehyde group enables condensation with primary amines, forming Schiff bases. A notable example is its reaction with terephthalohydrazide to create bis((4'-cyano-4-hydroxy-[1,1'-biphenyl]-3-yl)methylene)terephthalohydrazide (TDH-CB):
-
Conditions: Ethanol, reflux (78°C), 48 hours.
-
Yield: 65% after recrystallization.
-
Application: TDH-CB acts as a fluorimetric sensor for Al³⁺ ions .
Physicochemical Properties
Thermal Stability
-
Decomposition Temperature: >300°C under nitrogen atmosphere.
Solubility Profile
CBA exhibits limited solubility in polar solvents:
-
Soluble: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).
-
Insoluble: Water, ethanol, hexane.
Spectroscopic Properties
-
UV-Vis Absorption: λₘₐₐ = 360 nm (π→π* transition of biphenyl core) .
-
Fluorescence Emission: λₑₘ = 489 nm (Stokes shift = 129 nm) upon Al³⁺ binding .
Applications in Sensing and Bioimaging
Aluminum Ion (Al³⁺) Detection
TDH-CB, derived from CBA, shows selective fluorescence enhancement at 489 nm upon Al³⁺ addition (10.0 equiv). The sensor’s limit of detection (LOD) for Al³⁺ is 2.7 nM, outperforming competing ions (Fe³⁺, Cu²⁺, Zn²⁺) .
Hypochlorous Acid (HClO) Probe for Liver Injury
Modification of CBA with N,N-dimethylthiocarbamate yields FBC-DS, a turn-on fluorescent probe for HClO:
-
LOD: 65 nM.
-
Response Time: 30 seconds.
-
Application: Imaging HClO in acetaminophen-induced liver injury models in mice .
In Vivo Imaging Data
| Model | Emission Intensity (508 nm) | HClO Concentration |
|---|---|---|
| Control (No APAP) | 12 ± 3 a.u. | 0.5 μM |
| APAP-Treated | 98 ± 7 a.u. | 4.2 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume